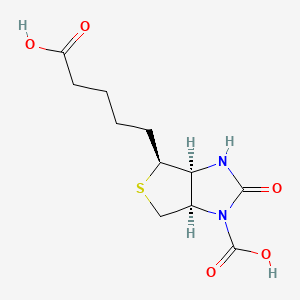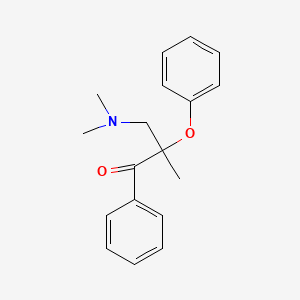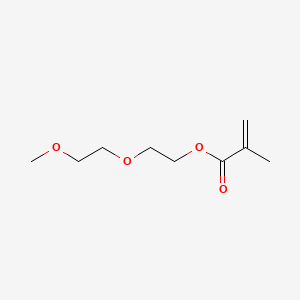
5,6-Dehydrolupanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dehydrolupanine is a natural product found in Melolobium aethiopicum, Pinus hartwegii, and other organisms with data available.
Applications De Recherche Scientifique
1. Key Intermediate in Biosynthesis of Lupin Alkaloids
5,6-Dehydrolupanine plays a significant role as a key intermediate in the biosynthesis of lupin alkaloids. This compound has been isolated from various plant sources such as Thermopsis chinensis, and its absolute configuration has been determined, highlighting its biochemical importance in the natural synthesis of lupanines and related alkaloids (Saito et al., 1989).
2. Component in Alkaloid Profiles of Various Plants
This compound is identified as a constituent in the alkaloid profile of various plant species. For instance, it has been found in the leaves and stems of Anagyrus foetida, indigenous to Saudi Arabia (Al-Azizi et al., 1994). It's also present in Bolusanthus speciosus and Lupinus angustifolius, indicating its widespread occurrence in the plant kingdom and its potential biological activities (Asres et al., 1986); (Erdemoglu et al., 2007).
3. Chemical Transformation and Stereochemistry
Chemical transformation studies involving this compound provide insights into the stereochemistry of lupin alkaloids. This compound has been transformed into other alkaloids, aiding in the understanding of the stereochemical structures of C15 lupin alkaloids (Marion & Leonard, 1951).
4. Involvement in Alkaloid Biosynthesis and Transformation
This compound is also involved in the biosynthesis and transformation of other alkaloids. For example, tracer studies showed interconversion between lupanine and α-isolupanine in Lupinus texensis, indicating the role of this compound in these processes (Chaudhuri & Keller, 1991).
Propriétés
Formule moléculaire |
C15H22N2O |
|---|---|
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-6-one |
InChI |
InChI=1S/C15H22N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h5,11-13H,1-4,6-10H2 |
Clé InChI |
GSQQGCZVTAUICD-UHFFFAOYSA-N |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O |
SMILES canonique |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O |
Synonymes |
5,6-dehydro-lupanine 5,6-dehydrolupanine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















